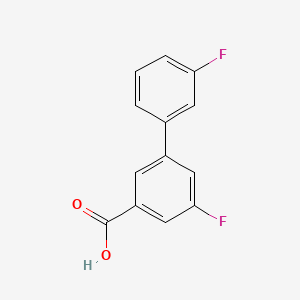

3-(3-Fluorophenyl)-5-fluorobenzoic acid

Beschreibung

3-(3-Fluorophenyl)-5-fluorobenzoic acid (CAS: [1214352-53-0]) is a difluorinated biphenyl carboxylic acid derivative with the molecular formula C₁₃H₈F₂O₂. This compound features two fluorine substituents: one on the 3-position of the phenyl ring attached to the benzoic acid moiety and another on the 5-position of the benzene ring itself . It is commercially available with a purity of ≥98% and is utilized in pharmaceutical and materials science research, particularly as a precursor for synthesizing bioactive molecules or metal-organic frameworks . Its structural uniqueness lies in the spatial arrangement of fluorine atoms, which influences electronic properties, solubility, and intermolecular interactions .

Eigenschaften

IUPAC Name |

3-fluoro-5-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLKBLKBVVRJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673357 | |

| Record name | 3',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214352-53-0 | |

| Record name | 3',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for the synthesis of 3-(3-Fluorophenyl)-5-fluorobenzoic acid include the use of 3-fluorophenylboronic acid and 5-fluorobenzoic acid as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenyl)-5-fluorobenzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- Substituent Position : The 3-fluorophenyl group in 3-(3-Fluorophenyl)-5-fluorobenzoic acid introduces steric hindrance and meta-directing effects, contrasting with para-substituted analogs (e.g., 3-(4-Fluorophenyl)-5-fluorobenzoic acid), which exhibit reduced steric interference .

- Electronic Effects : Compared to trifluoromethyl-substituted analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzoic acid), the dual fluorine atoms in 3-(3-Fluorophenyl)-5-fluorobenzoic acid provide moderate electron-withdrawing properties, balancing solubility and reactivity .

Physicochemical Properties

- Solubility: The compound’s solubility in polar solvents (e.g., DMSO) is lower than that of mono-fluorinated analogs (e.g., 3-fluoro-4-hydroxybenzoic acid, CAS [350-29-8]) due to increased hydrophobicity from the biphenyl system .

- Melting Point: Reported to be higher (~200–220°C) than non-fluorinated benzoic acids (122°C) due to stronger intermolecular hydrogen bonding and π-π stacking .

Biologische Aktivität

3-(3-Fluorophenyl)-5-fluorobenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms attached to a benzoic acid core. This structural configuration significantly influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound can be synthesized through the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. This method is favored due to its efficiency in forming carbon-carbon bonds, essential for constructing complex organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C13H9F2O2 |

| Molecular Weight | 240.21 g/mol |

| CAS Number | 1214352-53-0 |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of 3-(3-Fluorophenyl)-5-fluorobenzoic acid is primarily attributed to its interaction with specific enzymes and cellular pathways. The fluorine atoms enhance the compound's binding affinity to various molecular targets, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

- Alteration of Cellular Signaling Pathways : It can modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 3-(3-Fluorophenyl)-5-fluorobenzoic acid against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, while showing moderate antifungal effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (MDA-MB-231 and PC3) revealed that 3-(3-Fluorophenyl)-5-fluorobenzoic acid has a low cytotoxic profile with an IC50 value exceeding 100 µM, indicating its potential as a safe therapeutic agent .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

Case Studies

- Case Study on Enzyme Inhibition : A study demonstrated that 3-(3-Fluorophenyl)-5-fluorobenzoic acid effectively inhibits the enzyme involved in fatty acid metabolism, suggesting its potential application in metabolic disorders .

- Case Study on Cancer Cell Lines : Research involving various cancer cell lines showed that the compound could induce apoptosis in specific types of cancer cells while maintaining low toxicity in normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.